2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447) is a vinylogous urea derivative featuring a cyclohepta[b]thiophene core. It is synthesized via the Gewald reaction, a one-pot condensation of cycloheptanone with malononitrile and sulfur in the presence of a base, followed by benzylamine substitution at the carboxamide position . This compound emerged from high-throughput screening as a moderately potent allosteric inhibitor of HIV-1 and HIV-2 ribonuclease H (RNase H), disrupting the p51-p66 subunit interface critical for viral replication . Its mechanism involves destabilizing the RNase H domain without binding the non-nucleoside inhibitor site of reverse transcriptase .
Properties
IUPAC Name |
2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c18-16-15(13-9-5-2-6-10-14(13)21-16)17(20)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBFHFRZUGTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves several steps. One common method includes the reaction of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with benzylamine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing biochemical pathways . This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The cyclohepta[b]thiophene-3-carboxamide scaffold is highly versatile, enabling diverse substitutions that influence biological activity. Below is a comparative analysis of key derivatives:
Table 1: Comparative Analysis of Cyclohepta[b]thiophene-3-carboxamide Derivatives
Structure-Activity Relationship (SAR) Trends
- Substituent Effects: Benzyl vs. Aryl Groups: The N-benzyl group in NSC727447 enhances RNase H inhibition compared to phenyl or pyridinyl substituents . Chlorophenyl derivatives (e.g., Compound 7) show improved antiviral activity against influenza . Electron-Withdrawing Groups: Nitro or chloro substituents (e.g., DNTP) increase potency by enhancing binding to hydrophobic pockets .
- Scaffold Flexibility: Cyclization (e.g., DNTP from NSC727448) improves metabolic stability and target affinity . Substituents at the 2-amino position (e.g., hydroxybenzamido in Compound 5) modulate solubility and target selectivity .
Mechanistic Divergence
- NSC727447 vs. T187 : Despite structural similarity, T187 inhibits AKT1 kinase, highlighting scaffold versatility. Molecular docking suggests T187 occupies the AKT1 ATP-binding pocket, unlike NSC727447’s allosteric RNase H inhibition .
- DNTP vs. NSC727447 : DNTP’s cyclized structure enhances RNase H inhibition 10-fold, but resistance mutations (e.g., Cys280Ala) limit clinical utility .
Biological Activity
2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 588692-39-1) is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound based on diverse research findings, including its antiproliferative effects and mechanisms of action.
- Molecular Formula : C₁₇H₂₀N₂OS
- Molecular Weight : 300.42 g/mol
- CAS Number : 588692-39-1
Antiproliferative Activity
Recent studies have highlighted the potential of compounds incorporating a cyclohepta[b]thiophene scaffold as promising anticancer agents. Notably, this compound has demonstrated significant antiproliferative activity against various cancer cell lines.
Case Studies and Findings
-
Cell Line Studies :
- In a study involving the A549 non-small cell lung cancer cell line, this compound exhibited submicromolar GI50 values, indicating potent growth inhibition. Specifically, it showed GI50 values of 2.01 μM in OVACAR-4 and 0.69 μM in CAKI-1 cell lines, outperforming nocodazole, a known antimitotic agent .
- The compound also induced G2/M phase cell cycle arrest and early apoptosis in treated cells, evidenced by increased caspase activity (caspase 3, 8, and 9) .
- Mechanistic Insights :
- In Vivo Efficacy :
Comparative Analysis of Anticancer Activity
The following table summarizes the GI50 values for various cancer cell lines treated with this compound compared to nocodazole:
| Cell Line | GI50 (μM) - Compound | GI50 (μM) - Nocodazole |
|---|---|---|
| OVACAR-4 | 2.01 | 22.28 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
Q & A
Q. 1.1. What are the key synthetic routes for 2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the cycloheptathiophene core. For example, intermediates like methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 184174-81-0) are synthesized via nucleophilic substitution or condensation reactions, followed by benzylation to introduce the N-benzyl group. Key steps include:
Q. 1.2. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the cycloheptathiophene backbone (methylene protons at δ 1.5–2.8 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, including the planarity of the thiophene ring and hydrogen bonding in the carboxamide group .
Q. 1.3. What biological activities have been reported for this compound?
Derivatives of this scaffold exhibit:
- Anticancer Activity : IC values <10 µM against HepG-2 and MCF-7 cell lines via apoptosis induction .
- Antimicrobial Potential : Moderate inhibition of Gram-positive bacteria (MIC 8–16 µg/mL) due to sulfonamide/sulfonyl groups enhancing membrane penetration .
Advanced Research Questions
Q. 2.1. How can structure-activity relationships (SAR) be explored for optimizing biological efficacy?
SAR studies focus on modifying:
Q. Example SAR Table
Q. 2.2. How can contradictory data in reaction yields or purity be resolved during synthesis?
Contradictions often arise from:
- Solvent Effects : DMF increases yields (70–85%) but may introduce impurities; switching to THF reduces byproducts but lowers yields to 50–60% .
- Catalyst Optimization : Using pyridine instead of triethylamine reduces racemization in chiral intermediates .
- Purification Methods : Gradient HPLC (MeCN:HO) achieves >98% purity vs. recrystallization (90–95%) .
Q. 2.3. What computational tools are recommended for predicting pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >70%) and blood-brain barrier penetration (logBB <0.3) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding modes with target proteins (e.g., EGFR or topoisomerase II) .
Q. 2.4. How can degradation products be characterized under stressed conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (3% HO) conditions at 40°C for 24 hours.
- LC-HRMS Analysis : Identifies major degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene ring) .
Methodological Considerations
Q. 3.1. What analytical techniques are critical for quantifying this compound in biological matrices?
Q. 3.2. How can reaction scalability be improved without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
